6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone is a complex organic compound It is characterized by its unique structural features, including methoxy and methylethylidene groups attached to a ribonic acid gamma-lactone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone typically involves multi-step organic reactions. The starting materials are often simple sugars or sugar derivatives, which undergo a series of protection, oxidation, and cyclization reactions to form the desired lactone structure. Common reagents used in these reactions include methanol, isopropyl alcohol, and various acids and bases to facilitate the formation of the methoxy and methylethylidene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Chemical Reactions Analysis
Types of Reactions
5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The methoxy and methylethylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to mimic certain natural substrates, making it useful in enzyme assays and inhibitor studies.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, modifications to the lactone ring or functional groups might yield compounds with anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as a precursor for pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ribonic acid derivatives and lactones with methoxy and methylethylidene groups. Examples might include:
- 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-gluconic Acid gamma-Lactone
- 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-mannonic Acid gamma-Lactone
Uniqueness
What sets 5-O-(1-Methoxy-1-Methylethyl)-2,3-O-(1-Methylethylidene)-D-ribonic Acid gamma-Lactone apart is its specific arrangement of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C12H20O6 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C12H20O6/c1-11(2,14-5)15-6-7-8-9(10(13)16-7)18-12(3,4)17-8/h7-9H,6H2,1-5H3 |
InChI Key |
MCSDNQQRTODLOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)COC(C)(C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.